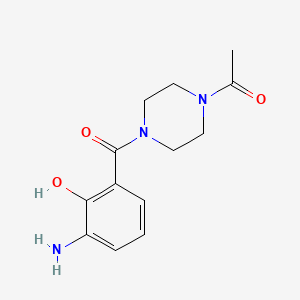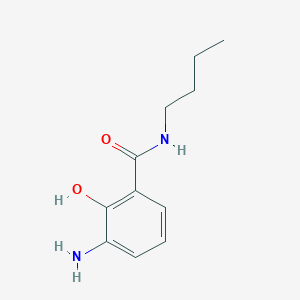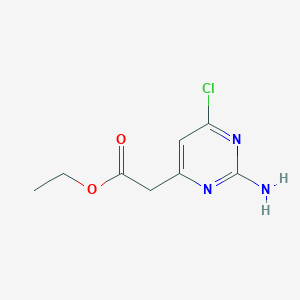
2-Cyclooctyl-ethylamine
Vue d'ensemble
Description
2-Cyclooctyl-ethylamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.2826 g/mol. It is a secondary amine featuring a cyclooctyl group attached to an ethylamine chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Cyclooctanone: One common synthetic route involves the reduction of cyclooctanone using lithium aluminum hydride (LiAlH4) to form cyclooctylamine, followed by ethylation using ethyl iodide (C2H5I) to produce this compound.
Hydroamination of Cyclooctene: Another method involves the hydroamination of cyclooctene using ammonia in the presence of a suitable catalyst, followed by alkylation with ethyl iodide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclooctyl-ethylamine oxide.
Reduction: The compound can be reduced to form cyclooctyl-ethylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., iodide, bromide) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Cyclooctyl-ethylamine oxide
Reduction: Cyclooctyl-ethylamine derivatives
Substitution: Various substituted cyclooctyl-ethylamine derivatives
Applications De Recherche Scientifique
2-Cyclooctyl-ethylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-cyclooctyl-ethylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Cyclohexyl-ethylamine: Similar structure but with a cyclohexyl group instead of cyclooctyl.
2-Cyclopentyl-ethylamine: Similar structure but with a cyclopentyl group instead of cyclooctyl.
Uniqueness: 2-Cyclooctyl-ethylamine is unique due to its larger ring structure, which can impart different chemical and physical properties compared to its cyclohexyl and cyclopentyl counterparts
Propriétés
IUPAC Name |
2-cyclooctylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLNFXZMOWHGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650889 | |
| Record name | 2-Cyclooctylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-94-9 | |
| Record name | 2-Cyclooctylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)




